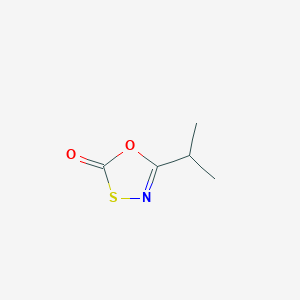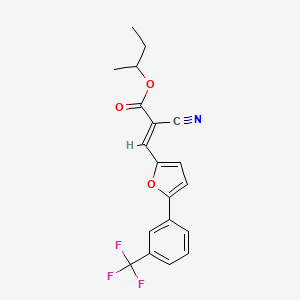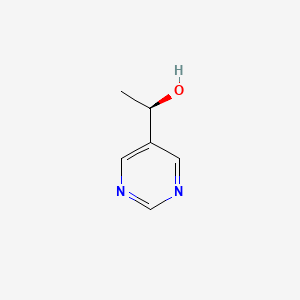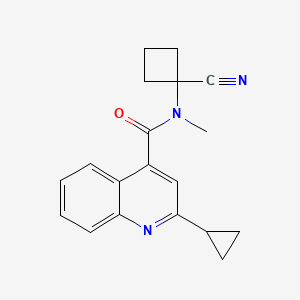
5-(propan-2-yl)-2H-1,3,4-oxathiazol-2-one
Übersicht
Beschreibung
5-(Propan-2-yl)-2H-1,3,4-oxathiazol-2-one is a heterocyclic compound that contains an oxathiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(propan-2-yl)-2H-1,3,4-oxathiazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of isopropylamine with carbon disulfide to form an intermediate, which is then treated with chloroformate to yield the desired oxathiazole compound. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be explored to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Propan-2-yl)-2H-1,3,4-oxathiazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxathiazole ring to more reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl group or other substituents can be replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the oxathiazole ring.
Wissenschaftliche Forschungsanwendungen
5-(Propan-2-yl)-2H-1,3,4-oxathiazol-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be explored for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(propan-2-yl)-2H-1,3,4-oxathiazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-1,3,4-Oxadiazole: Another heterocyclic compound with similar structural features but different chemical properties.
1,3,4-Thiadiazole: Shares the sulfur and nitrogen atoms in the ring but has different reactivity and applications.
2H-1,3,4-Thiadiazine: Contains a similar ring structure but with additional nitrogen atoms.
Uniqueness
5-(Propan-2-yl)-2H-1,3,4-oxathiazol-2-one is unique due to its specific substitution pattern and the presence of the isopropyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
5-propan-2-yl-1,3,4-oxathiazol-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2S/c1-3(2)4-6-9-5(7)8-4/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPYTKHEAGEYKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NSC(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2-(4-Fluorophenyl)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2928186.png)

![2-(4-fluorophenyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2928189.png)
![1-[2-Cyano-2-(phenylcarbamoyl)eth-1-en-1-yl]piperidine-4-carboxylic acid](/img/structure/B2928190.png)

![ethyl 2-{[7-(5-{[(4-methoxyphenyl)methyl]carbamoyl}pentyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}acetate](/img/structure/B2928193.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2928194.png)
![N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B2928198.png)


![N,N,3,3-Tetramethyl-4-[2-[methyl(prop-2-enoyl)amino]acetyl]piperazine-1-carboxamide](/img/structure/B2928202.png)
![4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-fluorobenzoic acid](/img/structure/B2928206.png)
![2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2928208.png)
